molecular formula C13H8F3NO2 B1440931 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid CAS No. 1261602-03-2

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid

Cat. No. B1440931
M. Wt: 267.2 g/mol
InChI Key: QJVLAZQSMSAKAJ-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid consists of a trifluoromethyl group (-CF3) attached to a phenyl group, which is further connected to isonicotinic acid . The trifluoromethyl group is a functional group that has the formula -CF3 .

Scientific Research Applications

  • Agrochemicals

    • Field : Agrochemical Industry
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests .
    • Results : The use of TFMP derivatives has led to the development of more than 20 new agrochemicals that have acquired ISO common names .
  • Pharmaceuticals

    • Field : Pharmaceutical Industry
    • Application : Several TFMP derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Photoredox Catalysis

    • Field : Organic Chemistry
    • Application : Trifluoromethylation by visible-light-driven photoredox catalysis .
    • Method : Photoredox catalysis with ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives has been used to perform single-electron-transfer (SET) processes under visible light irradiation .
    • Results : This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions .
  • Synthesis of Biologically Active Molecules

    • Field : Organic Chemistry
    • Application : Triazole compounds, which are structurally similar to the compound you’re interested in, are used in the synthesis of a variety of biologically active molecules .
    • Results : Triazole compounds have shown versatile biological activities, and are readily capable of binding in the biological system with a variety of enzymes and receptors .
  • Preparation of Cholesteryl Trifluoromethylphenyl Carbamate

    • Field : Organic Chemistry
    • Application : 3-(Trifluoromethyl)phenyl isocyanate, a compound similar to the one you’re interested in, is used in the preparation of cholesteryl trifluoromethylphenyl carbamate .
    • Results : The preparation of cholesteryl trifluoromethylphenyl carbamate has been successfully achieved .
  • Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors

    • Field : Pharmaceutical Industry
    • Application : 2-(Trifluoromethyl)phenylacetic acid, a compound similar to the one you’re interested in, has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
    • Results : The synthesis of potential antithrombotics and lipoxygenase inhibitors has been successfully achieved .
  • Synthesis of Antimicrobial Compounds

    • Field : Medicinal Chemistry
    • Application : Triazole compounds, which are structurally similar to the compound you’re interested in, are used in the synthesis of a variety of antimicrobial compounds .
    • Method : The specific methods of synthesis vary depending on the specific molecule being synthesized. Typically, these compounds are synthesized through a series of chemical reactions .
    • Results : Triazole compounds have shown versatile biological activities, and are readily capable of binding in the biological system with a variety of enzymes and receptors .
  • Visible-Light-Driven Photoredox Catalysis

    • Field : Organic Chemistry
    • Application : Trifluoromethylation by visible-light-driven photoredox catalysis .
    • Method : Photoredox catalysis with ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives has been used to perform single-electron-transfer (SET) processes under visible light irradiation .
    • Results : This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVLAZQSMSAKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687962
Record name 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid

CAS RN

1261602-03-2
Record name 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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